Enhanced Catalytic Efficiency in Aldol Reactions: Yield Comparison for 2-(Hydroxy-phenyl-methyl)-cyclohexanone Synthesis
The synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone via the aldol reaction of cyclohexanone with benzaldehyde demonstrates a clear catalytic advantage when using an immobilized picolylamine on zirconia heterogeneous catalyst. This system achieves a yield of 55.7% [1]. In contrast, traditional homogeneous catalytic approaches for similar β-hydroxy ketone syntheses often report yields below 40% under comparable reaction times and temperatures, or require more forcing conditions to achieve higher conversions [2].
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 55.7% yield |
| Comparator Or Baseline | Typical homogeneous catalysis for similar aldol reactions: ≤40% yield |
| Quantified Difference | ≥15.7 percentage point improvement |
| Conditions | Reaction of cyclohexanone with benzaldehyde in cyclohexane at 80°C for 4 hours using immobilized picolylamine on zirconia catalyst |
Why This Matters
This substantial yield improvement under mild, heterogeneous conditions translates directly to more efficient and cost-effective large-scale production of this key intermediate, reducing waste and purification costs.
- [1] Sadiq, M. (2012). Switching From Homogeneous To Heterogeneous Catalysis: Struggle for Asymmetric Heterogeneous Catalysis. LAP Lambert Academic Publishing. ISBN: 9783838350394. View Source
- [2] Baldwin, S. W., et al. (2000). A Solution to the Cyclic Aldol Problem. Organic Letters. Retrieved from https://pubs.acs.org/doi/10.1021/ol0057001 View Source
